molecular formula C7H3F3O3 B125290 3-Hydroxy-2,4,5-trifluorobenzoic acid CAS No. 116751-24-7

3-Hydroxy-2,4,5-trifluorobenzoic acid

Cat. No.: B125290
CAS No.: 116751-24-7
M. Wt: 192.09 g/mol
InChI Key: YYAFUGSJSHXYNK-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7) is a fluorinated benzoic acid derivative with the molecular formula C₇H₂F₃O₃ and a molecular weight of 191.08 g/mol . It features a hydroxyl group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the benzene ring. Key physical properties include a melting point of 143–147°C and classification as an irritant (Xi) under safety guidelines .

Synthesis and Applications The compound is synthesized via multi-step processes involving precursors like tetrafluorophthalimide or nitrile derivatives. For example, 3-amino-2,4,5-trifluorobenzoic acid is derived from 4-amino-3,5,6-trifluorophthalonitrile through hydrolysis and decarboxylation . Its primary use is as a pharmaceutical intermediate, particularly in synthesizing esters like methyl 3-methoxy-2,4,5-trifluorobenzoate, which are precursors for quinolone antibiotics .

Preparation Methods

Hydrolysis and Decarboxylation of Tetrafluorophthalimide Derivatives

The predominant method for synthesizing HTBA involves the controlled hydrolysis of tetrafluorophthalimide precursors, followed by acid-mediated decarboxylation. This approach, detailed in U.S. Patent 5,233,082 , leverages the reactivity of N-alkyl or N-aryl tetrafluorophthalimides under alkaline and acidic conditions.

Reaction Mechanism and Intermediate Formation

The process begins with the alkaline hydrolysis of tetrafluorophthalimide (e.g., N-methyltetrafluorophthalimide) in aqueous potassium hydroxide. This step generates two intermediates:

  • 4-Hydroxy-3,5,6-trifluorophthalamic acid (HTPA) : Formed via ring-opening hydrolysis at the imide carbonyl.

  • 3-Hydroxy-2,4,5-trifluorobenzamide (HTB) : Resulting from partial decarboxylation and rearrangement .

Neutralization with concentrated sulfuric acid precipitates these intermediates, which are subsequently subjected to high-temperature (145–150°C) acid hydrolysis. This step cleaves the amide bond in HTB and decarboxylates HTPA, yielding HTBA as the final product .

Stepwise vs. One-Pot Synthesis

The patent delineates two procedural variants:

Two-Step Isolation of Intermediates

In this method, intermediates are isolated after neutralization, purified via filtration, and then treated with sulfuric acid. For example, Example 4 describes reacting 4.74 g of precipitated intermediates with 20 mL of 60% sulfuric acid at 150°C for 8 hours, followed by ethyl acetate extraction to isolate 2.94 g of HTBA (62% yield) .

Optimization of Reaction Conditions

Temperature and Acid Concentration

Optimal decarboxylation occurs at 145–150°C using 60–70% sulfuric acid. Lower temperatures (<120°C) result in incomplete reaction, while higher temperatures (>160°C) promote side reactions, such as over-fluorination or decomposition .

Solvent and Extraction

Ethyl acetate is the preferred solvent for product extraction due to its high partition coefficient for HTBA. Post-reaction quenching in water followed by triple extraction (3×50 mL ethyl acetate) ensures >95% recovery .

Experimental Data and Performance Metrics

Table 1 summarizes key experimental results from patented methodologies:

Example Starting Material Base Acid Temp (°C) Time (h) Yield (g) Purity (%)
4 Precipitated HTPA/HTBKOHH₂SO₄15082.9498
5 N-MethylphthalimideKOHH₂SO₄14563.9795

Key Observations :

  • The one-pot method (Example 5) achieves higher yields (79%) compared to the two-step approach (62%) due to minimized intermediate loss .

  • Purity exceeds 95% in both cases, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) .

Challenges and Mitigation Strategies

Byproduct Formation

Side products, such as 2,4,5-trifluorobenzoic acid (from over-decarboxylation) or dimerized species, are observed at trace levels (<2%). Recrystallization from ethanol/water (1:3 v/v) reduces impurities to <0.5% .

Scale-Up Considerations

Industrial-scale reactions face heat dissipation challenges during exothermic hydrolysis. Pilot studies recommend gradual addition of sulfuric acid and jacketed reactors with cooling capacities ≥500 kJ/m³ .

Chemical Reactions Analysis

3-Hydroxy-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

HTBA is primarily utilized as a building block for synthesizing more complex fluorinated compounds and esters. It can undergo various chemical reactions such as:

  • Substitution Reactions : The hydroxyl group can be substituted with different functional groups.
  • Esterification : HTBA reacts with alcohols to form esters like methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .

Pharmaceutical Development

HTBA plays a significant role in the synthesis of quinoline derivatives, which have demonstrated antibacterial properties. These derivatives are crucial in developing new antibiotics and other therapeutic agents .

Case Study Example : A study demonstrated that quinoline derivatives synthesized from HTBA exhibited potent antimicrobial activity against various bacterial strains, highlighting its potential in drug discovery .

Biological Applications

Research indicates that fluorinated salicylic acid derivatives, including those derived from HTBA, show potential in inhibiting mycobactin biosynthesis—a critical process for the virulence of Mycobacterium tuberculosis (Mtb). This suggests that HTBA derivatives could lead to novel treatments for tuberculosis .

Agrochemicals

HTBA is employed in synthesizing specialty chemicals and intermediates used in agrochemicals. Its fluorinated structure enhances the efficacy and stability of agricultural products.

Material Science

Fluorinated compounds like HTBA are increasingly used in developing liquid-crystalline materials due to their unique properties that can be tuned for specific applications in displays and electronic devices .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in the synthesis of antibacterial agents, the compound’s fluorinated structure enhances the activity and stability of the resulting molecules . The exact pathways and targets can vary based on the specific derivative or application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents (e.g., methoxy, amino, chloro) at the 3-position, influencing reactivity and applications. Below is a comparative analysis:

Compound Substituent Molecular Formula Key Properties Applications
3-Hydroxy-2,4,5-trifluorobenzoic acid -OH C₇H₂F₃O₃ Melting point: 143–147°C; irritant; hydrogen-bonding capacity Pharmaceutical intermediates (quinolone antibiotics)
3-Methoxy-2,4,5-trifluorobenzoic acid -OCH₃ C₈H₅F₃O₃ Higher lipophilicity; nucleophilic (oxygen) and electrophilic (hydrogen) sites Electro-optical materials, food additives
3-Chloro-2,4,5-trifluorobenzoic acid -Cl C₇H₂ClF₃O₂ Increased lipophilicity; synthesized via Sandmeyer reaction (61.8% yield) Intermediate for agrochemicals or halogenated pharmaceuticals
3-Amino-2,4,5-trifluorobenzoic acid -NH₂ C₇H₃F₃NO₂ Basic amino group; novel compound with antimicrobial potential Antimicrobial agents, polyamide monomers
3-Methyl-2,4,5-trifluorobenzoic acid -CH₃ C₈H₅F₃O₂ Enhanced hydrophobicity; no hydrogen-bonding sites Industrial applications requiring non-polar intermediates

Physicochemical and Reactivity Differences

  • Hydrogen Bonding : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or methyl derivatives .
  • Electron Withdrawing Effects: Fluorine atoms at the 2-, 4-, and 5-positions increase the acidity of the carboxylic acid group, making it more reactive in esterification or amidation reactions than non-fluorinated analogs .
  • Synthetic Pathways: Methoxy derivatives require methylation steps (e.g., using methylating agents on hydroxy precursors), whereas amino derivatives involve nitrile hydrolysis and decarboxylation .

Research Findings and Data Tables

Thermal and Spectral Data

  • This compound : IR spectra show O-H stretching at ~3200 cm⁻¹ and C=O stretching at ~1700 cm⁻¹ .
  • 3-Amino-2,4,5-trifluorobenzoic acid: Distinct N-H stretching at ~3400 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Biological Activity

3-Hydroxy-2,4,5-trifluorobenzoic acid (HTFBA) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of HTFBA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms and a hydroxyl group on a benzoic acid framework. Its chemical formula is C7H3F3O3C_7H_3F_3O_3 and it exhibits distinct physical and chemical properties due to the electronegative fluorine atoms, which enhance its lipophilicity and acidity.

Biological Activity Overview

HTFBA has been studied for various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that HTFBA may possess anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains.

The biological activity of HTFBA can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : HTFBA interacts with proteins and enzymes, which can alter their activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to study these interactions.
  • Modulation of Signaling Pathways : HTFBA may influence signaling pathways related to inflammation and metabolism, although the specific pathways remain to be fully elucidated.
  • Structural Similarities with Other Compounds : The structural features of HTFBA allow it to mimic other biologically active compounds, enhancing its potential bioactivity.

Case Studies

  • Anti-inflammatory Study :
    • A study conducted on animal models demonstrated that administration of HTFBA resulted in a significant reduction in inflammatory markers compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
  • Enzyme Inhibition :
    • HTFBA was tested for its effects on enzyme activity in vitro. Results indicated that it effectively inhibited the activity of certain metabolic enzymes, which could have implications for treatment strategies in metabolic syndrome .
  • Antimicrobial Activity :
    • In vitro tests showed that HTFBA exhibited antimicrobial properties against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced inflammatory markers
Enzyme inhibitionInhibited metabolic enzyme activity
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves selective fluorination and hydroxylation of a benzoic acid precursor. For example, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by hydroxylation under acidic or basic conditions. Key steps include:

  • Starting Material : 3-Hydroxybenzoic acid derivatives or halogenated precursors (e.g., 2,4,5-trifluoro-3-methoxybenzoic acid, which undergoes demethylation to yield the hydroxyl group) .
  • Fluorination : Sequential fluorination at positions 2, 4, and 5 using fluorinating agents under anhydrous conditions .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .
  • Critical Factors : Temperature control (<0°C for fluorination), stoichiometric ratios of fluorinating agents, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR Spectroscopy :
  • ¹H NMR : Identifies hydroxyl proton (δ ~10-12 ppm) and aromatic protons (split patterns due to fluorine coupling).
  • ¹⁹F NMR : Confirms fluorine positions (distinct chemical shifts for ortho, meta, and para fluorines) .
  • IR Spectroscopy : Detects carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl (O-H stretch ~2500–3300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₃F₃O₃, exact mass 192.0921 g/mol) .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry (e.g., dihedral angles between substituents) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer :

  • Solubility : Test in solvents like DMSO (high solubility), water (low solubility), and ethanol (moderate solubility) using gravimetric analysis .
  • pKa Determination : Use potentiometric titration in aqueous or mixed solvents (e.g., water/acetonitrile). Expected pKa ~2.5–3.5 due to electron-withdrawing fluorine substituents .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points (literature data suggests analogs like 2,4,6-trifluorobenzoic acid melt at 142–145°C) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electronegativity increases the acidity of the hydroxyl group (pKa lowering) and directs electrophilic substitution. Key considerations:

  • Electronic Effects : Fluorine at positions 2 and 4 deactivates the ring, reducing reactivity toward electrophiles but enhancing hydrogen bonding with enzymes .
  • Steric Effects : Ortho-fluorine groups hinder nucleophilic attack at the carboxylic acid group. Computational modeling (DFT) can predict reactive sites .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-hydroxybenzoic acid) under identical conditions .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound in enzyme inhibition studies?

  • Methodological Answer : Conflicting data may arise from assay conditions or enzyme isoforms. Mitigation strategies include:

  • Standardized Assays : Use recombinant enzymes (e.g., COX-1/COX-2 for anti-inflammatory studies) and control buffer pH (6.5–7.5) to minimize variability .
  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to calculate precise IC₅₀ values.
  • Structural Analysis : Co-crystallize the compound with target enzymes to identify binding modes and competitive inhibition mechanisms .

Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Discrepancies often stem from solvent effects or impurities. Best practices:

  • Reference Standards : Use NIST-validated spectra for comparison .
  • Deuterated Solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shift variations .
  • Purity Verification : Confirm >95% purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Properties

IUPAC Name

2,4,5-trifluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAFUGSJSHXYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370188
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116751-24-7
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-hydroxybenzoic Acid
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Synthesis routes and methods I

Procedure details

Japanese Patent Application 86/290399 as abstracted in Chem. Abstracts (CA109 (19) 170038e), discloses that 3,5,6-trifluoro-4-hydroxyphthalic acid may be decarboxylated by heating the compound for three hours, in water, under nitrogen atmosphere, at 140° C. (in a sealed tube) to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
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Synthesis routes and methods II

Procedure details

2700 g of 3,5,6-trifluoro-4-hydroxyphthalic acid and 6 liters of water were placed in an autoclave, and the mixture was heated at 140° C for 3 hours in an atmosphere of nitrogen. At the end of this time, the reaction mixture was cooled to room temperature and concentrated by evaporation under reduced pressure, to precipitate crystals, which were collected by filtration, washed with chloroform and dried to give 1623 g of 2,4,5-trifluoro-3-hydroxybenzoic acid [(XXIII), X =X'=F] as a colorless powder, melting at 144°-146° C.
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Synthesis routes and methods III

Procedure details

The procedure as described in Example 1 is followed, but only 9 g of a mixture of various aliphatic trialkylamines each having 6 to 14 carbon atoms in the alkyl radical (Hostarex A 327; a commercial product of Hoechst AG) and 518 g of an aqueous solution which contains 29.8 g (0.126 mol) of 4-hydroxy-3,5,6-trifluorophthalic acid in the form of corresponding alkali metal salts are used and, with addition of in total 158.3 g of 30% strength aqueous hydrochloric acid, likewise in 6 hours, 23.25 g (95.9% of theory) of 3-hydroxy-2,4,5-trifluorobenzoic acid are obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxy-2,4,5-trifluorobenzoic acid
3-Hydroxy-2,4,5-trifluorobenzoic acid
3-Hydroxy-2,4,5-trifluorobenzoic acid
3-Hydroxy-2,4,5-trifluorobenzoic acid
3-Hydroxy-2,4,5-trifluorobenzoic acid
3-Hydroxy-2,4,5-trifluorobenzoic acid

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